Methyl 3-(piperazin-1-yl)benzoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 256.729 g/mol. It appears as a white to yellow solid and is primarily used in various scientific and pharmaceutical applications. This compound is classified under piperazine derivatives, which are known for their diverse biological activities, including enzyme inhibition and receptor modulation .
Methyl 3-(piperazin-1-yl)benzoate hydrochloride is synthesized through organic reactions involving piperazine and benzoate derivatives. Its classification falls within the realm of organic compounds, specifically as an amide derivative due to the presence of the piperazine moiety linked to a benzoate structure. The compound is also categorized under pharmaceutical intermediates due to its relevance in drug development .
The synthesis of methyl 3-(piperazin-1-yl)benzoate hydrochloride typically involves the reaction of methyl 3-aminobenzoate with piperazine in an appropriate solvent such as ethanol or methanol. The reaction conditions may include:
In industrial settings, continuous flow reactors may be utilized for large-scale production, ensuring consistency and efficiency in synthesizing this compound .
Methyl 3-(piperazin-1-yl)benzoate hydrochloride has a distinct molecular structure characterized by:
The compound's structural features can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its identity and purity .
Methyl 3-(piperazin-1-yl)benzoate hydrochloride can participate in various chemical reactions:
The following reagents are commonly used in reactions involving this compound:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action of methyl 3-(piperazin-1-yl)benzoate hydrochloride primarily involves its interaction with specific biomolecular targets. It has been shown to inhibit enzymes such as sirtuin 2 (SIRT2), impacting cellular processes like metabolism and aging. The binding affinity of this compound to SIRT2 alters histone acetylation patterns, thereby affecting gene expression related to cell cycle regulation and apoptosis .
These properties make methyl 3-(piperazin-1-yl)benzoate hydrochloride suitable for various laboratory applications .
Methyl 3-(piperazin-1-yl)benzoate hydrochloride has several scientific uses:
Its versatility in both chemical synthesis and biological research underscores its significance in contemporary scientific inquiry .
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, represents a privileged scaffold in modern medicinal chemistry. Its significance stems from a unique combination of structural and physicochemical properties: moderate basicity (pKa ~9.1 for secondary amines), water solubility (enhanced in salt forms like hydrochloride), and conformational flexibility that facilitates optimal binding interactions with diverse biological targets [3] [7]. The nitrogen atoms act as hydrogen bond acceptors or donors, enabling interactions with key residues in protein binding sites, while the ring itself provides a stable platform for attaching pharmacophoric groups.
Table 1: Therapeutic Applications of Piperazine-Containing Drugs
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Vilazodone | Antidepressant (SSRI/5-HT1A) | Arylpiperazine with benzofuran moiety |
Olanzapine | Antipsychotic | Piperazine fused with thienobenzodiazepine |
Sildenafil | PDE5 Inhibitor | Piperazine sulfonamide linkage |
Compound 15 (σ1R) | Analgesic (σ1 antagonist) | Benzylpiperazine with cyclohexylpropanone |
Piperazine derivatives exhibit remarkable target promiscuity, modulating receptors including serotonin transporters (SSRIs), σ1 receptors, dopamine receptors, and various kinases [3] [9]. This versatility is exemplified by benzylpiperazine scaffolds, where the aromatic ring attached to piperazine enables π-stacking interactions, while N4 substitutions fine-tune pharmacokinetic properties. Recent studies highlight piperazine’s role in overcoming multidrug resistance in antibiotics and enhancing blood-brain barrier permeability in CNS therapeutics due to balanced lipophilicity (LogP typically 1.5–2.5) [3]. Approximately 15% of commercially available small-molecule drugs contain piperazine, underscoring its indispensability in rational drug design.
Benzoate esters serve as critical pharmacophores and prodrug enablers in medicinal chemistry. In methyl 3-(piperazin-1-yl)benzoate hydrochloride, the ester group (-COOCH₃) at the 1-position of the benzene ring significantly influences both molecular reactivity and pharmacokinetic behavior. The ester’s electron-withdrawing nature modulates the electron density of the aromatic system, enhancing resonance stabilization and directing electrophilic substitution patterns [4] [8]. This electronic effect is crucial for maintaining binding affinity when the compound interacts with π-electron-rich receptor pockets.
Table 2: Impact of Ester Modifications on Drug Properties
Benzoate Variant | Aqueous Solubility | LogD (pH 7.4) | Metabolic Stability | Primary Use |
---|---|---|---|---|
Methyl ester (e.g., subject) | 15 mg/mL | 1.8 | Moderate hydrolysis | Intermediate synthesis |
Carboxylic acid analog | >50 mg/mL | 0.9 | Low hepatic clearance | Direct biological activity |
Ethyl ester | 8 mg/mL | 2.1 | Slower hydrolysis | Prodrug design |
Amide derivative | 5 mg/mL | 1.2 | High stability | Target engagement |
The methyl ester group specifically balances lipophilicity and solubility. Compared to carboxylic acid analogs, the ester increases membrane permeability (LogP ≈1.8 vs. 0.9 for the acid form) while retaining sufficient aqueous solubility (15 mg/mL) for in vitro assays [4]. This balance is vital for cellular uptake and oral bioavailability. In synthetic chemistry, methyl esters serve as:
Infrared spectroscopy confirms C=O stretching at ~1720 cm⁻¹, while ¹H NMR shows a characteristic singlet at δ 3.9 ppm for the methyl protons, providing analytical fingerprints for quality control during manufacturing [4].
Methyl 3-(piperazin-1-yl)benzoate hydrochloride (CAS 2208746-53-4) emerged as a key intermediate during the exploration of benzylpiperazine-based therapeutics in the early 2000s. Its development parallels three major research trajectories:
Sigma Receptor Ligands: The compound served as a precursor to σ1 receptor antagonists like compound 15 (Ki σ1 = 1.6 nM), where structural optimization involved replacing the ester with cyclohexylpropanone to enhance hydrophobic domain interactions. These derivatives showed >800-fold selectivity for σ1 over σ2 receptors and produced dose-dependent anti-allodynic effects in neuropathic pain models (3–60 mg/kg, i.p.) without motor impairment [2] [5].
Kinase Inhibitor Development: Researchers utilized the benzoate core for synthesizing pyridinyl derivatives targeting EGFR and CDK2. The meta-substitution pattern uniquely positioned the piperazine nitrogen for hydrogen bonding with kinase hinge regions, contrasting with para-substituted isomers that showed reduced potency [4].
Antidepressant Scaffolds: As SSRIs gained prominence, this scaffold was derivatized into arylpiperazinylphenyl ketones, exploiting the ester as a synthetic handle for reductive amination or Grignard reactions to yield tertiary alcohols with SSRI activity (IC₅₀ down to 0.23 nM) [9].
Table 3: Historical Evolution of Key Derivatives
Year | Derivative Structure | Therapeutic Target | Key Advancement | Source |
---|---|---|---|---|
2004 | Piperazine-benzyl ester | σ1R antagonist precursors | Established meta-substitution binding advantage | [5] |
2021 | Cyclohexylpropanone-benzylpiperazine | Neuropathic pain | Ki σ1 = 1.6 nM; Formalin assay efficacy | [2] |
2022 | Pyridin-2-one piperazine | SSRI/5-HT1A | IC₅₀ <1 nM; Improved microsomal stability | [9] |
Patent analysis reveals strategic use of the hydrochloride salt to improve material handling: Its crystalline nature (melting point 192–195°C with decomposition) enabled consistent scale-up via continuous flow reactors, overcoming purity issues from early batch syntheses involving direct piperazine coupling to methyl 3-bromobenzoate [5] [6]. The CAS registration (2208746-53-4) in 2018 formalized its identity as a distinct chemical entity, accelerating its adoption in high-throughput screening libraries.
CAS No.: 3225-82-9
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6